molecular formula C11H20N2O B7968140 1-(Piperidin-4-yl)azepan-2-one

1-(Piperidin-4-yl)azepan-2-one

Cat. No. B7968140
M. Wt: 196.29 g/mol
InChI Key: JOLYBEIHQPAKBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperidin-4-yl)azepan-2-one is a useful research compound. Its molecular formula is C11H20N2O and its molecular weight is 196.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Glycine Transporter Inhibitors : A study identified N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of Glycine Transporter 1 (GlyT1), a target for therapeutic intervention in schizophrenia. Modification of the heterocycle moiety of a hit compound led to the replacement of piperidine with azepane, enhancing potency (Varnes et al., 2010).

  • Hydrogen-Bonding Patterns in Enaminones : Research on the hydrogen-bonding patterns in enaminones, including compounds with azepan-2-ylidene, revealed significant intra- and intermolecular hydrogen bonding. These interactions play a crucial role in the stability and reactivity of these compounds (Balderson et al., 2007).

  • Synthesis of Functionalized Trifluoromethylated Compounds : A paper reported on the synthesis of 2-CF3-pyrrolidines, 2-CF3-piperidines, and 3-CF3-azepanes, starting from 1-tosyl-2-(trifluoromethyl)aziridine. This approach allows for the generation of azaheterocycles with various functionalized side chains (Dolfen et al., 2014).

  • Stable Bicyclic Aziridinium Ion and Ring Expansion : Research on the stable form of 1-azabicyclo[4.1.0]heptane tosylate demonstrated the potential for ring expansion to yield piperidine and azepane rings. This method is significant for the asymmetric synthesis of biologically important natural products (Choi et al., 2017).

  • Synthesis of Isoxazolo-Annulated Compounds : A study explored the synthesis of pyrrolidines, piperidines, and azepanes with annulated isoxazole, isoxazoline, or isoxazolidine rings via intramolecular 1,3-dipolar cycloadditions. This method highlights the versatility in synthesizing complex heterocyclic compounds (Würdemann & Christoffers, 2014).

  • Serine Protease Mechanism-Based Mimics : Another study synthesized 1-(2-hydroxyacetyl)piperidine-2-one and 1-(2-hydroxyacetyl)azepan-2-one to mimic the serine alcohol attack on the peptide bond in serine protease enzymes. This research provides insights into enzyme mechanisms and potential therapeutic applications (Bethencourt & Núñez, 2008).

  • Crystal Structure Analysis : The crystal structure of cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one was analyzed, providing information on the conformation and intermolecular interactions of such compounds (Pradeep et al., 2014).

  • Glycosidases and Glucosylceramide Transferase Inhibition : A study on seven-membered azasugars, including azepane derivatives, revealed potent inhibition towards glycosidases and glucosylceramide transferase. These findings are relevant for therapeutic applications in diseases like Gaucher's disease (Li et al., 2008).

  • Histamine H3 Receptor Ligands : Novel biphenyloxy-alkyl derivatives of piperidine and azepane were synthesized and evaluated as ligands for the human histamine H3 receptor, indicating potential therapeutic applications in neurological disorders (Łażewska et al., 2017).

properties

IUPAC Name

1-piperidin-4-ylazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11-4-2-1-3-9-13(11)10-5-7-12-8-6-10/h10,12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLYBEIHQPAKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-4-yl)azepan-2-one

Synthesis routes and methods

Procedure details

To a solution of benzyl 4-(2-oxoazepan-1-yl)piperidin-1-carboxylate (0.25 g) obtained in Example 9a) in ethanol (10 mL) was added 10% palladium on carbon (containing 50% water; 0.03 g), and the mixture was stirred at room temperature for 15 hours under a hydrogen atmosphere. The reaction mixture was filtered, and the solvent was distilled off under reduced pressure to obtain the title compound (0.15 g, quantitative) as a brown oil.
Name
benzyl 4-(2-oxoazepan-1-yl)piperidin-1-carboxylate
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.03 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.